molecular formula C9H9N5O2S B5544779 4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5544779
M. Wt: 251.27 g/mol
InChI Key: DCLUXEMUZYQZQE-UHFFFAOYSA-N
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Description

Triazole compounds are an important class of organic chemistry due to their various biological and corrosion inhibition activities. The interest in these compounds lies in their versatile chemical structure, which allows for a wide range of biological activities and chemical properties.

Synthesis Analysis

The synthesis of triazole derivatives, such as 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, involves energetically feasible reactions at room temperature. These reactions are typically exothermic and spontaneous, favoring the forward direction. The synthesis process is often analyzed using density functional theory (DFT) based calculations to ensure the feasibility and to predict the product's structure (Srivastava et al., 2016).

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives is in the field of corrosion inhibition. Research has demonstrated that certain triazole derivatives, similar in structure to the compound , are effective in inhibiting corrosion of mild steel in hydrochloric acid solutions. These compounds act as excellent inhibitors, with inhibition efficiency reaching high percentages. The mechanism involves the adsorption of the inhibitor on the mild steel surface, and such compounds can act as mixed-type inhibitors, indicating their broad applicability in protecting metals against corrosion (Merimi et al., 2019).

Antimicrobial and Antitubercular Agents

Some derivatives of 4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been explored for their potential as antimicrobial and antitubercular agents. Specific triazole compounds have shown promise in inhibiting tuberculosis, suggesting a potential avenue for developing new anti-TB drugs. Additionally, these compounds have been investigated for their antibacterial and antifungal activities against a variety of pathogens, indicating their potential as broad-spectrum antimicrobial agents (Samadhiya et al., 2014), (Al-Alzawi et al., 2023).

Synthesis and Characterization

The synthesis and characterization of 4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives have been a subject of interest in the field of chemistry. Studies have focused on synthesizing such compounds and characterizing them using various techniques, including X-ray diffraction, spectroscopy, and more. These studies contribute to a deeper understanding of the chemical and physical properties of these compounds, which is essential for their application in various fields (Heshmatpour et al., 2007).

Anticancer Activity

Research has also explored the potential anticancer activity of certain triazole derivatives. Studies have investigated their effects on various cancer cell lines, suggesting that these compounds might have therapeutic applications in the treatment of cancer. This highlights the diverse potential of triazole derivatives in biomedical applications (Jha et al., 2010).

properties

IUPAC Name

4-amino-2-[(4-nitrophenyl)methyl]-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c10-12-6-11-13(9(12)17)5-7-1-3-8(4-2-7)14(15)16/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLUXEMUZYQZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=S)N(C=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(4-nitro-benzyl)-2,4-dihydro-[1,2,4]triazole-3-thione

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